molecular formula C12H14F3NO2 B13977896 Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate

Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13977896
M. Wt: 261.24 g/mol
InChI Key: NFZRXMJBXNDHDZ-UHFFFAOYSA-N
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Description

Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, an ethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst to form Methyl 3-(trifluoromethyl)benzoate . This intermediate can then be further reacted with ethylamine and formaldehyde under controlled conditions to introduce the ethyl(trifluoromethyl)amino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity . The ethyl(trifluoromethyl)amino group may interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(trifluoromethyl)benzoate: Shares the trifluoromethyl group but lacks the ethyl(trifluoromethyl)amino group.

    Ethyl 4-aminobenzoate: Contains an amino group but lacks the trifluoromethyl group.

    Methyl 4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the ethyl(trifluoromethyl)amino group and the benzoate ester, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

methyl 3-[[ethyl(trifluoromethyl)amino]methyl]benzoate

InChI

InChI=1S/C12H14F3NO2/c1-3-16(12(13,14)15)8-9-5-4-6-10(7-9)11(17)18-2/h4-7H,3,8H2,1-2H3

InChI Key

NFZRXMJBXNDHDZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)C(=O)OC)C(F)(F)F

Origin of Product

United States

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